Product packaging for 2-[(2-Cyclopropylphenyl)methyl]piperidine(Cat. No.:CAS No. 2169151-02-2)

2-[(2-Cyclopropylphenyl)methyl]piperidine

Cat. No.: B2472578
CAS No.: 2169151-02-2
M. Wt: 215.34
InChI Key: WRXUPQOJTMDJGD-UHFFFAOYSA-N
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Description

2-[(2-Cyclopropylphenyl)methyl]piperidine is a chemical compound of interest in medicinal chemistry and pharmacological research. Piperidine rings are fundamental structural motifs found in a wide range of bioactive molecules and approved therapeutics, playing significant roles across more than twenty classes of pharmaceuticals . This particular derivative features a piperidine scaffold substituted with a 2-cyclopropylbenzyl group, a structure that may be investigated for its potential interactions with various biological targets. Piperidine derivatives are frequently utilized in the synthesis of kinase inhibitors, receptor modulators, and other biologically active compounds . As a building block, this compound can serve as a key intermediate for researchers developing new active compounds or exploring structure-activity relationships. It is supplied strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the available safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N B2472578 2-[(2-Cyclopropylphenyl)methyl]piperidine CAS No. 2169151-02-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-cyclopropylphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-2-7-15(12-8-9-12)13(5-1)11-14-6-3-4-10-16-14/h1-2,5,7,12,14,16H,3-4,6,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXUPQOJTMDJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=CC=C2C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Cyclopropylphenyl Methyl Piperidine and Analogs

Classical and Advanced Synthetic Approaches for Piperidine (B6355638) Ring Construction

The construction of the piperidine scaffold can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and control over substitution patterns.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for the formation of the piperidine ring, involving the closure of a linear precursor containing both the nitrogen atom and the requisite carbon chain. These methods are broadly categorized by the type of bond being formed and the nature of the reactive groups.

One common approach involves the intramolecular nucleophilic attack of an amine onto an electrophilic carbon. For instance, N-Boc-protected amines containing a leaving group, such as a halide, at the appropriate position can undergo base-mediated cyclization to form the piperidine ring. A study demonstrated the synthesis of enantioenriched 2-substituted piperidines through a lithiation-intramolecular cyclization sequence of N-Boc-N-(4-chlorobutyl)cinnamylamine, affording the desired piperidine derivative in good yield acs.org.

Another versatile method is the intramolecular aza-Michael reaction, where an amine adds to a tethered α,β-unsaturated carbonyl system. This approach has been successfully employed for the synthesis of di- and tri-substituted piperidines using organocatalysis, providing enantiomerically enriched products in good yields nih.govresearchgate.net. Radical cyclizations also offer a pathway to piperidines. For example, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) to produce various piperidine structures nih.gov.

Metal-catalyzed cyclizations represent a significant advancement in this area. Palladium-catalyzed intramolecular allylic amination is a notable example, where the stereochemistry of the product can be controlled by a protecting group that acts as a chiral ligand nih.gov. Gold-catalyzed annulation procedures have also been developed for the direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers ajchem-a.com.

Multicomponent Reactions for Piperidine Synthesis

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. MCRs are particularly valuable for generating molecular diversity and are well-suited for the synthesis of highly functionalized piperidine scaffolds bohrium.com.

A prominent example is the aza-Diels-Alder reaction, a cycloaddition where a nitrogen atom is part of the diene or dienophile wikipedia.org. This reaction can be used to construct the piperidine ring, often forming piperidin-4-ones from the reaction of imines with electron-rich dienes or enones. The mechanism can be either concerted or stepwise, with the latter often proceeding through a Mannich-Michael pathway, particularly when catalyzed by a Lewis or Brønsted acid nih.govrsc.org.

Several catalysts have been employed to promote MCRs for piperidine synthesis. For instance, TMSI has been used to catalyze a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines at room temperature, yielding moderately to well-substituted piperidines bohrium.com. Another approach utilizes a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in the presence of an ionic liquid catalyst to afford substituted piperidines researchgate.net. A similar pseudo five-component reaction between aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid has also been developed for the synthesis of highly functionalized piperidines acs.org.

The following table summarizes selected examples of multicomponent reactions for piperidine synthesis:

ReactantsCatalyst/ConditionsProduct Type
β-Ketoesters, Aromatic Aldehydes, Aromatic AminesTMSI, Methanol, RTHighly Functionalized Piperidines
Aromatic Aldehydes, Anilines, Alkyl AcetoacetatesIonic Liquid, Ethanol, RefluxSubstituted Piperidines
Dimethyl Malonate, Formaldehyde O-benzyl OximeYb(OTf)3, AgOTfTrimethyl 3,5,5-Piperidonetricarboxylate
Aromatic Aldehydes, Ammonium Acetate, β-Nitrostyrenes, Meldrum's AcidOne-potHighly Functionalized Piperidines

Reductive Amination and Related Condensation Reactions

Reductive amination is a cornerstone of C-N bond formation and a widely used method for constructing the piperidine ring, typically through a [5+1] annulation strategy. This process involves the condensation of an amine with a dicarbonyl compound or a precursor thereof, followed by reduction of the resulting imine or enamine intermediate.

A powerful variant is the "hydrogen borrowing" annulation, where a diol is temporarily oxidized in the presence of an amine and an iridium(III) catalyst. The resulting amino-aldehyde undergoes intramolecular condensation and subsequent reduction by the "borrowed" hydrogen to form the piperidine ring. This method allows for the stereoselective synthesis of substituted piperidines nih.gov.

The diastereoselectivity of [5+1] annulations can often be predicted based on the substrate. For example, the reaction of an amine with a ketoester typically leads to trans-substituted piperidines, while the use of an aldehyde substrate often results in cis-selectivity nih.gov. A dual synthetic strategy for 2-substituted trihydroxypiperidines has been developed that utilizes a Grignard addition to a carbohydrate-derived aldehyde or nitrone, followed by an efficient ring-closing reductive amination rsc.org.

Biocatalysis has also emerged as a valuable tool for piperidine synthesis via reductive amination. Transaminases have been used for the stereoselective synthesis of 2-substituted chiral pyrrolidines and piperidines from ω-chloroketones, achieving high enantiomeric excess for both enantiomers acs.org.

Allylic and Enynyl Cyclization Pathways

Metal-catalyzed cyclizations of precursors containing allylic or enynyl functionalities provide another sophisticated route to piperidine derivatives. Palladium catalysis has been particularly effective in this domain.

For instance, a palladium-catalyzed [4+2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4H)-ones proceeds under mild conditions to afford various piperidine derivatives in good yields rsc.org. The diastereoselective synthesis of both cis- and trans-2,6-disubstituted piperidine backbones has been achieved with high selectivity using palladium(II)-catalyzed cyclization of appropriately protected precursors researchgate.net. Palladium catalysis has also been applied to the intramolecular aminotrifluoromethanesulfinyloxylation of alkenes to produce 6-endo-cyclized piperidines nih.gov.

Furthermore, a modular synthesis of highly substituted piperazines and related nitrogen heterocycles has been developed via a palladium-catalyzed cyclization that couples two carbons of a propargyl unit with various diamine components nih.gov.

Stereoselective Synthesis of Piperidine Derivatives

The biological activity of piperidine-containing molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric Hydrogenation Techniques

Asymmetric hydrogenation of pyridine derivatives is one of the most direct and atom-economical methods for producing chiral piperidines oup.com. This approach, however, faces challenges due to the aromatic stability of the pyridine ring and the potential for catalyst inhibition by both the substrate and the product dicp.ac.cn.

A successful strategy to overcome these challenges involves the activation of pyridines as pyridinium salts. This increases their reactivity and reduces the coordination ability of the substrate dicp.ac.cnnih.gov. Iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts, for example, provides 2-aryl-substituted piperidines with high enantioselectivity nih.gov. Chiral iridium dinuclear complexes have also been used to hydrogenate polysubstituted pyridinium salts, affording piperidines with multiple stereogenic centers oup.comresearchgate.net.

Rhodium catalysts are also highly effective for the asymmetric hydrogenation of pyridine derivatives. A rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine has been reported to produce a variety of chiral piperidines with excellent diastereo- and enantioselectivities researchgate.netdicp.ac.cn. Rhodium complexes with ferrocene-based ligands have been used in the asymmetric hydrogenation of pyridinium salts as well nih.gov. Additionally, rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroalkene was a key step in the large-scale synthesis of an enantiomerically pure fluorinated piperidine derivative acs.org.

The following table presents a summary of catalyst systems used in the asymmetric hydrogenation of pyridine derivatives for the synthesis of chiral piperidines:

Catalyst SystemSubstrate TypeKey Features
Iridium Dinuclear ComplexesPolysubstituted Pyridinium SaltsConstruction of multiple stereogenic centers oup.comresearchgate.net.
Iridium Phosphole Catalyst (MP²-SEGPHOS)N-Alkyl-2-Alkylpyridinium SaltsHigh enantioselectivity for 2-aryl-substituted piperidines nih.gov.
[Rh(NBD)₂(BF₄)] / W003-1Tetrasubstituted FluoroencarbamateHigh enantio-, diastereo-, and chemoselectivity acs.org.
[RhCp*Cl₂]₂ with Chiral Primary AminePyridinium SaltsAsymmetric reductive transamination with excellent selectivities researchgate.netdicp.ac.cn.
[{Ir(cod)Cl}₂] / (R)-SynPhos2-Substituted Pyridinium SaltsHigh enantioselectivity by activating pyridines as salts dicp.ac.cn.
Rhodium(I) / Ferrocene LigandPyridinium SaltsEffective for asymmetric hydrogenation nih.gov.

Chiral Auxiliary and Catalyst-Controlled Syntheses

The asymmetric synthesis of 2-substituted piperidines, a core structural feature of the target compound, is frequently achieved through the use of chiral auxiliaries or asymmetric catalysis. These methods aim to transfer stereochemical information from a chiral molecule to the prochiral substrate, thereby inducing enantioselectivity.

One prominent strategy involves the use of carbohydrate-based chiral auxiliaries. For instance, D-arabinopyranosylamine has been successfully employed as a stereodifferentiating auxiliary. researchgate.netcdnsciencepub.com In this approach, a domino Mannich-Michael reaction between Danishefsky's diene and an aldimine derived from the chiral auxiliary yields N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com Subsequent stereoselective manipulations, such as conjugate additions or enolate alkylations, can install substituents at various positions on the piperidine ring before the auxiliary is cleaved. researchgate.netcdnsciencepub.com

Catalyst-controlled methods offer a more atom-economical approach to enantioselective synthesis. Asymmetric hydrogenation of N-heteroaromatic precursors, such as pyridines, is a powerful tool. Iridium(I) catalysts featuring chiral P,N-ligands have been reported to effectively hydrogenate 2-substituted pyridinium salts, proceeding through an outer-sphere dissociative mechanism to achieve stereocontrol. nih.gov A notable example is the use of an Ir-MeO-BoQPhos catalyst system for the enantioselective hydrogenation of 2-alkylpyridinium salts, which tolerates a variety of substituents, including cyclopropyl (B3062369) groups, affording the corresponding chiral piperidines with high enantiomeric ratios (er). nih.gov Palladium-catalyzed reactions, such as the Pd(II)-catalyzed 1,3-chirality transition of allylic alcohols, also provide a pathway to enantioenriched 2- and 2,6-substituted piperidines. ajchem-a.com

The following table summarizes selected catalyst-controlled approaches applicable to the synthesis of chiral 2-substituted piperidines.

Catalyst SystemSubstrate TypeKey TransformationStereoselectivity
Ir-MeO-BoQPhos2-Alkylpyridinium SaltAsymmetric HydrogenationUp to 93:7 er
Iridium(I) with P,N-Ligand2-Substituted Pyridinium SaltAsymmetric HydrogenationHigh
PdCl₂(CH₃CN)₂Allylic Alcohols1,3-Chirality TransitionHigh
Tartaric AcidAldehydes, Anilines, β-ketoestersOne-pot reactionN/A

Enantiodivergent and Diastereodivergent Approaches

Enantiodivergent synthesis provides access to either enantiomer of a product from a single chiral source by simple modification of the reaction sequence or reagents. This strategy offers significant flexibility in synthetic design. A reported enantiodivergent method for producing cis-2,6-disubstituted piperidin-4-ones starts from chiral N-tert-butanesulfinyl imines and β-keto acids. acs.org The stereochemical outcome is controlled by inverting the order in which different aldehydes are introduced for imine formation and a subsequent intramolecular Mannich condensation, allowing access to both enantiomers of the piperidine product from the same precursors. acs.org

Diastereodivergent synthesis, the selective formation of any given diastereomer of a product with multiple stereocenters, is also a critical challenge. For polysubstituted piperidines, boronyl radical-catalyzed (4+2) cycloaddition reactions between 3-aroyl azetidines and various alkenes have been shown to deliver products with high diastereoselectivity. nih.gov Nickel-catalyzed borylative coupling of 1,3-dienes with aldehydes represents another modern approach to achieving diastereodivergent and enantioselective outcomes, which could be adapted for intermediates in piperidine synthesis. acs.org

Kinetic Resolution Methodologies

Kinetic resolution is a widely used technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This method is particularly effective for producing enantioenriched 2-arylpiperidines.

A highly selective method involves the use of a chiral base system, typically consisting of n-butyllithium (n-BuLi) and the chiral ligand (-)-sparteine. nih.govacs.org This base selectively deprotonates one enantiomer of a racemic N-Boc-2-arylpiperidine at a faster rate. nih.gov The resulting lithiated intermediate can be trapped with an electrophile, yielding a 2,2-disubstituted product, while the unreacted, enantioenriched starting material can be recovered. nih.govacs.org This methodology has been successfully extended to more complex systems, including 2-aryl-4-methylenepiperidines and spirocyclic 2-arylpiperidines, consistently producing high enantiomeric ratios for both the recovered starting material and the functionalized product. acs.orgwhiterose.ac.uk

Enzymatic kinetic resolution offers a green alternative, utilizing the high selectivity of enzymes. mdpi.com For example, racemic 2-piperidineethanol can be resolved through enzymatic reactions that selectively acylate or hydrolyze one enantiomer, taking advantage of an enzyme's ability to differentiate between the two despite the stereocenter being remote from the reacting hydroxyl group. mdpi.com

The table below highlights key features of these kinetic resolution strategies.

MethodChiral Reagent/CatalystSubstrate ExampleOutcome
Asymmetric Deprotonationn-BuLi / (-)-sparteineN-Boc-2-arylpiperidinesEnantioenriched starting material and 2,2-disubstituted product. nih.govacs.org
Enzymatic AcylationLipase2-PiperidineethanolEnantiopure alcohol and ester. mdpi.com

Introduction of the Cyclopropylphenyl Moiety

The installation of the 2-cyclopropylphenyl group is a defining step in the synthesis of 2-[(2-Cyclopropylphenyl)methyl]piperidine. This can be achieved by either coupling the pre-formed aromatic unit to a piperidine scaffold or by constructing the piperidine ring onto an existing cyclopropylphenyl-containing fragment.

Strategies for Coupling Cyclopropylphenyl Units to Piperidine Scaffolds

Directly coupling the cyclopropylphenyl moiety to the piperidine ring often relies on modern cross-coupling reactions. A reported synthesis of (2-cyclopropoxyphenyl)piperidine derivatives involves an efficient sequence where an aryl vinyl ether is formed, followed by a cyclopropanation reaction to create the key aromatic intermediate. nih.gov This intermediate can then be incorporated into the final structure.

While not explicitly detailed for the target compound, standard palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination are standard methods for forming carbon-carbon or carbon-nitrogen bonds between aromatic and heterocyclic fragments. For instance, a pre-functionalized piperidine (e.g., bearing a boronic acid or halide) could be coupled with a corresponding functionalized 2-cyclopropylbenzene derivative. Copper-catalyzed multicomponent reactions, such as the A³ coupling of an amine (piperidine), an aldehyde, and an alkyne, also offer a convergent route to complex piperidine scaffolds, which could be adapted for this purpose. researchgate.net

Prefunctionalization of Piperidine Rings for Aromatic Substitutions

To facilitate the coupling with the aromatic moiety, the piperidine ring can be prefunctionalized. This involves introducing a reactive handle onto the piperidine scaffold that can later participate in a bond-forming reaction.

Recent advances in C-H functionalization allow for the direct and site-selective introduction of functional groups onto the piperidine ring, bypassing the need for lengthy pre-functionalization sequences. nih.gov The site selectivity (i.e., at the C2, C3, or C4 position) can be controlled by the choice of rhodium catalyst and the nature of the nitrogen-protecting group. nih.gov For example, rhodium-catalyzed C-H insertion of a donor/acceptor carbene into N-Boc-piperidine can selectively generate 2-substituted analogs. nih.gov This approach could be used to install a group, such as a methyl ester, which is then elaborated to attach the cyclopropylphenyl unit.

Alternatively, the piperidine nitrogen can act as a nucleophile in an aromatic substitution reaction with a suitably activated 2-cyclopropylphenyl derivative. rsc.org For a nucleophilic aromatic substitution to occur, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups. youtube.com

Green Chemistry Principles in Piperidine Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. The synthesis of piperidines is no exception, with efforts focused on improving atom economy, using safer solvents, and employing catalytic rather than stoichiometric reagents.

The development of one-pot multicomponent reactions for piperidine synthesis is a key green strategy, as it reduces the number of synthetic steps and purification procedures. nih.govnih.gov For example, the synthesis of highly substituted piperidines can be achieved in a one-pot reaction using tartaric acid, a biodegradable and inexpensive catalyst, in an alcohol solvent at ambient temperature. nih.gov The use of microwave irradiation in aqueous media for cyclocondensation reactions also represents a greener alternative to traditional heating methods and organic solvents. organic-chemistry.org

Biocatalysis, such as the use of transaminases for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, provides a highly enantioselective and environmentally benign route that avoids heavy metals. acs.org Furthermore, developing synthetic routes from renewable biomass feedstocks is a major goal of green chemistry. A novel catalytic strategy has been demonstrated for the synthesis of piperidine from furfural, a bio-based platform chemical, using a surface single-atom alloy catalyst. nih.gov Such innovations pave the way for more sustainable production of piperidine-containing compounds. nih.gov

Non-Toxic Catalysis and Solvent-Free Reaction Systems

The development of green synthetic methods for piperidine analogs often involves replacing hazardous catalysts and solvents with more benign alternatives. ajchem-a.comtandfonline.com One-pot, multi-component reactions are particularly favored as they reduce waste and improve efficiency. researchgate.net

Citric acid has been identified as a green, non-hazardous, and inexpensive catalyst for the one-pot, multi-component synthesis of highly substituted piperidines. researchgate.net This method involves the condensation of aromatic aldehydes, aromatic amines, and β-ketoesters at ambient temperature. The key advantages of this approach are the use of a non-toxic catalyst, clean reaction conditions, easy work-up, and high yields. researchgate.net While not specifically demonstrated for this compound, this methodology offers a viable green route for constructing similarly substituted piperidine rings.

Another approach utilizes molecular iodine as a catalyst in a one-pot, five-component reaction to synthesize highly functionalized piperidines from 1,3-dicarbonyl compounds, amines, and aromatic aldehydes in methanol at room temperature. researchgate.net This strategy provides moderate to good yields and represents an accessible pathway to complex piperidine structures. researchgate.net

Solvent-free reaction conditions represent a significant advancement in green chemistry. tandfonline.com For instance, a novel Knoevenagel condensation, a key reaction in forming carbon-carbon double bonds often used in precursor synthesis, has been developed without traditional solvents like pyridine. tandfonline.com This procedure uses environmentally benign amines or ammonium salts as catalysts and is followed by a solid-phase decarboxylation, resulting in high yields and purity. tandfonline.com Such solvent-free methods minimize chemical waste and offer a safer, more efficient alternative for synthesizing precursors to complex piperidines. researchgate.net

Table 1: Examples of Non-Toxic Catalysis in Piperidine Synthesis
CatalystReaction TypeKey AdvantagesReference
Citric AcidOne-pot, multi-component condensationNon-hazardous, inexpensive, easy work-up, high yields researchgate.net
Molecular Iodine (10 mol%)One-pot, five-component reactionAlternative approach, moderate to good yields researchgate.net
Benign Ammonium SaltsSolvent-free Knoevenagel condensationEnvironmentally friendly, high conversion and selectivity tandfonline.com

Water-Mediated and Enzyme-Catalyzed Processes

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. nih.gov Several synthetic routes to piperidines have been developed to proceed in aqueous media. For example, a heterogeneous cobalt catalyst supported on titanium nanoparticles and melamine facilitates the hydrogenation of various pyridine derivatives to piperidines in water, avoiding the need for acids. nih.gov This method has been optimized for producing biologically active substances. nih.gov

Water can also mediate pseudo three-component syntheses of piperidinols through the intramolecular cyclization of Mannich bases, yielding products with modest anthelmintic activity. nih.gov Furthermore, iridium(III)-catalyzed processes for the stereoselective synthesis of substituted piperidines can utilize water as a solvent, which helps prevent the racemization of enantioenriched substrates. nih.gov

Biocatalysis offers a powerful tool for the enantioselective synthesis of complex molecules. chemistryviews.org Enzymes can be used to introduce functional groups into piperidine rings with high selectivity. A modern approach combines scalable enzymatic C–H oxidation with radical cross-coupling to construct complex, three-dimensional piperidine frameworks. chemistryviews.org For instance, enzymes like trans-4-proline hydroxylase (trans-P4H) and engineered proline-4-hydroxylases can introduce hydroxyl groups into inexpensive carboxylated piperidines. chemistryviews.org These hydroxylated intermediates can then undergo further reactions, such as Ni-electrocatalytic decarboxylative cross-coupling with aryl iodides, to create highly functionalized piperidines. chemistryviews.org

The kinetic resolution of piperidine intermediates using enzymes is another valuable strategy. Lipases, for example, can selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. acs.org This technique was successfully applied to an intermediate of SCH66336, where the lipase Toyobo LIP-300 was used to selectively isobutyrylate the (+)-enantiomer of a piperidine atropisomer. acs.org The resulting isobutyramide could then be hydrolyzed to yield the desired (+)-enantiomer in high enantiomeric excess. acs.org

Table 2: Water-Mediated and Enzyme-Catalyzed Piperidine Synthesis
MethodCatalyst/MediatorDescriptionKey FeatureReference
Pyridine HydrogenationHeterogeneous Cobalt CatalystAcid-free hydrogenation of pyridines to piperidines in water.Green solvent, good yields and selectivity. nih.gov
Piperidinol SynthesisWaterWater-mediated intramolecular cyclization after bis-aza Michael addition.Environmentally benign approach. nih.gov
Enzymatic C–H OxidationHydroxylase Enzymes (e.g., trans-P4H)Introduction of hydroxyl groups into piperidine rings.Enables modular and enantioselective assembly. chemistryviews.org
Enzymatic Kinetic ResolutionLipase (e.g., Toyobo LIP-300)Selective acylation of one enantiomer of a racemic piperidine.Provides access to enantiopure compounds. acs.org

Functionalization and Derivatization of Piperidine Rings

The direct functionalization of a pre-existing piperidine ring is a powerful strategy for synthesizing derivatives and exploring structure-activity relationships. researchgate.netacs.org This approach avoids the need for lengthy de novo ring synthesis. nih.gov Common methods include the hydrogenation of substituted pyridines or the direct introduction of substituents onto the saturated piperidine ring. researchgate.net

One of the most versatile techniques is direct C–H functionalization, which allows for the introduction of new groups at specific positions on the piperidine ring. nih.gov The site-selectivity of these reactions can often be controlled by the choice of catalyst and protecting groups on the nitrogen atom. nih.gov For example, rhodium-catalyzed C–H insertion reactions using donor/acceptor carbenes have been employed to synthesize positional analogues of methylphenidate. nih.gov By selecting different rhodium catalysts and nitrogen protecting groups (e.g., Boc or brosyl), functionalization can be directed to the C2 or C4 positions of the piperidine ring. nih.gov

The α-functionalization (at the C2 or C6 position) of N-alkyl piperidines can be achieved through a process involving the selective formation of endo-iminium ions from cyclic tertiary alkylamine N-oxides, followed by the addition of various carbon-based nucleophiles. acs.org This method has been used to introduce alkyl, aryl, and trifluoromethyl groups. acs.org

The synthesis of enantioenriched 2-alkyl piperidines, structurally related to this compound, can be accomplished through the asymmetric hydrogenation of corresponding pyridinium salts. An Iridium catalyst with the MeO-BoQPhos ligand has been shown to be effective for this transformation, tolerating various substituents, including a cyclopropyl group, and yielding products with high enantiomeric ratios. nih.gov The resulting chiral piperidines can be further derivatized. For instance, debenzylation followed by intramolecular Hartwig-Buchwald amination can furnish fused tricyclic structures. nih.gov

Table 3: Methods for Functionalization of Piperidine Rings
MethodologyKey Reagents/CatalystsPosition(s) FunctionalizedType of FunctionalizationReference
Rhodium-Catalyzed C–H InsertionRh2(R-TCPTAD)4 or Rh2(R-TPPTTL)4C2Introduction of arylacetate groups nih.gov
Iminium Ion Formation & Nucleophilic Additionα-C–H elimination of N-oxidesα-position (endo-selective)Alkylation, arylation, trifluoromethylation acs.org
Asymmetric HydrogenationIr-MeO-BoQPhosC2Reduction of 2-alkylpyridinium salts nih.gov
Intramolecular Hartwig−Buchwald AminationPalladium catalystN/A (forms fused ring)Formation of fused tricyclic structures from functionalized piperidines nih.gov

Computational Chemistry and Molecular Modeling Studies of 2 2 Cyclopropylphenyl Methyl Piperidine Derivatives

Quantum Chemical Investigations

Quantum chemical investigations, primarily employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-[(2-Cyclopropylphenyl)methyl]piperidine derivatives at an electronic level. These studies provide a theoretical framework for predicting their stability, reactivity, and pharmacokinetic properties.

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Energy Gaps)

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for determining the electronic characteristics of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.govmdpi.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small energy gap indicates that a molecule is more polarizable and reactive, readily participating in chemical reactions. nih.govmdpi.com For derivatives of this compound, DFT calculations are used to determine these energy values, which helps in understanding their charge transfer properties and potential for interaction with biological macromolecules. mdpi.com

Table 1: Key Electronic Properties Derived from Frontier Molecular Orbital Analysis

Parameter Formula Significance
HOMO Energy (EHOMO) - Represents the electron-donating capacity of the molecule.
LUMO Energy (ELUMO) - Represents the electron-accepting capacity of the molecule.

Reactivity Indices and Charge Distribution Calculations

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound derivatives. mdpi.comijcce.ac.ir These indices provide a quantitative measure of the molecule's reactivity and are instrumental in predicting how it will behave in a biological environment.

Calculations of electronegativity (χ), chemical hardness (η), and global electrophilicity (ω) are derived from ionization potential and electron affinity, which can be approximated from HOMO and LUMO energies. mdpi.comijcce.ac.ir A hard molecule possesses a large HOMO-LUMO gap, while a soft molecule has a smaller gap. mdpi.com Furthermore, mapping the electron density onto the molecular surface creates a Molecular Electrostatic Potential (MEP) map, which visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting potential sites for intermolecular interactions. mdpi.com

Table 2: Global Reactivity Descriptors

Descriptor Formula (based on Koopmans' theorem) Description
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the power of an atom or group of atoms to attract electrons towards itself. ijcce.ac.ir
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures the resistance to change in electron distribution or charge transfer. mdpi.comijcce.ac.ir
Global Softness (S) 1 / (2η) The reciprocal of hardness, indicating a higher propensity for chemical reactions. ijcce.ac.ir

Molecular Docking Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound derivatives, docking simulations are essential for understanding how they interact with their protein targets.

Ligand-Protein Binding Mode Prediction

Molecular docking simulations place a given ligand, such as a derivative of this compound, into the binding site of a target protein and evaluate the binding affinity. researchgate.netresearchgate.net This process helps to predict the most likely binding pose of the ligand within the active site. For instance, structurally related (2-cyclopropoxyphenyl)piperidine derivatives have been shown to have a high affinity for alpha-1a and alpha-1d adrenergic receptors. nih.gov Docking studies of similar piperidine-based compounds into the active sites of targets like the dopamine D2 receptor or sigma receptors have been performed to elucidate their binding modes. researchgate.netnih.gov These simulations provide a static picture of the ligand-protein complex, which is the first step in understanding the structural basis of its biological activity.

Identification of Key Amino Acid Interactions

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces, are critical for the stability of the ligand-protein complex. For example, molecular dynamics simulations of other piperidine (B6355638) derivatives have revealed that interactions with lipophilic pockets consisting of amino acids like Leucine, Threonine, and Tyrosine are responsible for binding affinity at certain receptors. nih.gov By analyzing the docking poses, researchers can pinpoint which parts of the this compound scaffold—such as the piperidine nitrogen or the cyclopropylphenyl group—are involved in these key interactions. This knowledge is invaluable for structure-based drug design, allowing for modifications to the ligand to enhance binding affinity and selectivity. nih.govjohnshopkins.edu

Table 3: Common Protein Targets and Interacting Residues for Piperidine-Based Ligands

Potential Protein Target Key Interacting Amino Acid Residues (Examples) Type of Interaction
Adrenergic Receptors Aspartic Acid, Serine, Phenylalanine Ionic, Hydrogen Bonding, Hydrophobic
Dopamine Transporter (DAT) Aspartic Acid, Serine, Phenylalanine, Tyrosine Hydrogen Bonding, π-π Stacking
Sigma-1 Receptor (S1R) Tyrosine, Glutamic Acid, Tryptophan, Leucine Hydrogen Bonding, Hydrophobic, Cation-π

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. In the study of this compound derivatives, MD simulations provide critical insights into the atomistic-level interactions between these ligands and their biological targets. These simulations model the motion of every atom in the system, including the ligand, the target protein, and the surrounding solvent, by numerically solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the ligand-target complex, the stability of their binding, and the energetic contributions of various residues.

MD simulations for systems involving this compound derivatives are typically performed using sophisticated software packages such as GROMACS, AMBER, or CHARMM. The process begins with the establishment of a starting structure, often derived from molecular docking studies, which places the ligand in the putative binding site of the target protein. This entire system is then solvated in a water box with appropriate ions to mimic physiological conditions. Following energy minimization to remove steric clashes, the system is gradually heated and equilibrated before a production run is initiated for data collection. These production runs can span from nanoseconds to microseconds, depending on the specific molecular events being investigated.

The binding of a ligand to a protein is not a static event but rather a dynamic process involving conformational adjustments in both the ligand and the target. MD simulations are uniquely suited to capture these dynamic changes. For this compound derivatives, a key aspect of their interaction with target proteins is the conformational flexibility of the piperidine ring and the rotatable bonds linking it to the cyclopropylphenyl moiety.

The piperidine ring can adopt several conformations, with the "chair" form being the most stable, followed by "boat" and "twist-boat" conformations. Upon binding to a target, the piperidine ring of this compound may be constrained to a specific conformation that is optimal for interaction with the binding pocket residues. MD simulations can reveal the preferential conformation of the piperidine ring within the binding site and any transitions between different conformational states during the simulation. This is crucial as the spatial orientation of the substituents on the piperidine ring, dictated by its conformation, directly influences the binding affinity and selectivity.

Furthermore, the simulations can illustrate how the cyclopropylphenyl group orients itself within the binding pocket to maximize favorable interactions, such as hydrophobic contacts or pi-stacking with aromatic residues. The flexibility of the methylene linker allows for a range of possible orientations, and MD trajectories can map the energetic landscape of these conformational substates. Studies on similar piperidine-containing ligands have shown that the receptor can exhibit a high tolerance for different piperidine ring conformations, suggesting that the binding pocket may be in a solvent-exposed and flexible region of the protein nih.gov.

ParameterDescriptionTypical Observation for Piperidine Derivatives
Piperidine Ring Conformation The geometry of the six-membered piperidine ring.Primarily adopts a chair conformation, but can be constrained to twist-boat or boat forms upon binding to a target protein.
Substituent Orientation The spatial arrangement of the (2-cyclopropylphenyl)methyl group relative to the piperidine ring.Can switch between axial and equatorial positions, influencing the overall shape of the molecule and its fit within the binding pocket.
Dihedral Angle Rotations Rotation around single bonds, such as the bond connecting the methylene bridge to the piperidine ring.These rotations allow the ligand to adopt different overall shapes to optimize interactions with the target.

A primary goal of MD simulations in drug discovery is to assess the stability of a ligand-protein complex. A stable binding mode is often indicative of a potent ligand. Several metrics derived from MD trajectories are used to quantify this stability.

The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is a common measure of structural stability. A low and converging RMSD value for the ligand suggests that it remains in a stable pose within the binding pocket throughout the simulation. Conversely, a high and fluctuating RMSD may indicate an unstable binding mode or that the ligand is exploring multiple binding conformations.

The root-mean-square fluctuation (RMSF) of individual amino acid residues in the protein can identify regions that become more or less flexible upon ligand binding. Residues that show reduced fluctuations are likely involved in key interactions with the this compound derivative. This information is invaluable for understanding the allosteric effects of ligand binding and for identifying key residues that contribute to the binding affinity.

Binding free energy calculations, using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide a quantitative estimate of the binding affinity. These calculations decompose the binding free energy into various components, such as van der Waals, electrostatic, and solvation energies, offering a detailed picture of the driving forces behind the ligand-target interaction. For instance, molecular dynamics simulations of other substituted piperidine derivatives have been used to calculate the free energy of binding to their target receptors, demonstrating the utility of these methods in rationalizing binding affinities researchgate.net.

MetricDescriptionImplication for this compound Derivatives
RMSD (Root-Mean-Square Deviation) Measures the average deviation of atomic positions from a reference structure over time.Low, stable RMSD of the ligand suggests a stable binding pose. High, fluctuating RMSD may indicate binding instability.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average position.Can identify key protein residues that are stabilized upon ligand binding, indicating their importance in the interaction.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.A high occupancy of specific hydrogen bonds signifies their importance for binding stability.
Binding Free Energy (MM/PBSA, MM/GBSA) Estimates the free energy change upon ligand binding.Provides a quantitative measure of binding affinity and can identify the key energetic contributions (e.g., electrostatic, hydrophobic) to the interaction.

In Silico Prediction of Biological Targets and Activity Spectra (e.g., PASS, SwissTargetPrediction)

In the early stages of drug discovery, computational tools that can predict the biological targets and pharmacological effects of a compound are of immense value. These in silico methods can guide experimental studies and help in identifying potential therapeutic applications or off-target effects. For this compound and its derivatives, web-based platforms like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are commonly employed.

SwissTargetPrediction operates on the principle of chemical similarity, suggesting that structurally similar molecules are likely to have similar biological targets. clinmedkaz.org The tool compares the 2D and 3D structure of a query molecule, such as this compound, against a database of known bioactive compounds and their targets. The output is a ranked list of probable protein targets, providing hypotheses about the compound's mechanism of action.

PASS, on the other hand, uses a Bayesian-based approach to predict a broad spectrum of biological activities based on the structural formula of a compound. The prediction is based on a structure-activity relationship analysis of a large training set of compounds with known biological activities. The result is presented as a list of potential activities with a corresponding probability "to be active" (Pa) and "to be inactive" (Pi). A high Pa value suggests a high likelihood of observing that activity experimentally. Studies on other novel piperidine derivatives have utilized PASS to predict a range of effects, including potential applications in treating central nervous system disorders. clinmedkaz.orgnih.gov

For a hypothetical derivative of this compound, the predicted targets and activities might look as follows:

Table 3.4.1: Hypothetical SwissTargetPrediction Results for a this compound Derivative

Target ClassSpecific Target ExampleProbability
G protein-coupled receptor Dopamine D2 Receptor0.65
G protein-coupled receptor Sigma-1 Receptor0.58
Enzyme Cytochrome P450 2D60.45
Ion channel Voltage-gated sodium channel0.32
Transporter Dopamine transporter0.28

Table 3.4.2: Hypothetical PASS Prediction Results for a this compound Derivative

Predicted Biological ActivityPa (Probability to be active)
Antipsychotic 0.72
Dopamine D2 receptor antagonist 0.68
Antiparkinsonian 0.61
Anxiolytic 0.55
Cognition enhancer 0.49

These predictive studies are instrumental in prioritizing compounds for further synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar for 2 2 Cyclopropylphenyl Methyl Piperidine Analogs

Design Principles for SAR Studies on Piperidine (B6355638) Scaffolds

The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs. enamine.net Its conformational flexibility and ability to be substituted at various positions make it a versatile core for exploring chemical space. SAR studies on piperidine-based molecules typically focus on three main areas: the piperidine ring itself, the appended aromatic moieties, and the linker connecting them.

The nature, position, and stereochemistry of substituents on the piperidine ring can dramatically influence a compound's interaction with its biological target. Research on various piperidine-containing scaffolds has revealed several key principles.

Systematic exploration of substitution patterns is crucial for optimizing potency and drug-like properties. In a study of piperidine derivatives as inhibitors of Mycobacterium tuberculosis (Mtb), modifications around the piperidine core were explored. nih.gov The study focused on three molecular regions, termed the "Western," "Central," and "Eastern" sites, to probe the structure-activity relationships. For instance, substituting a phenyl ring at one position with a 4-bromophenyl group resulted in a compound with potent inhibition of both the target enzyme MenA (IC50 = 12 ± 2 μM) and mycobacterial growth (GIC50 = 14 ± 0 μM). nih.gov A 3-bromo derivative showed remarkably similar potency, indicating that the meta-position is also a favorable site for substitution in that series. nih.gov

This highlights a critical design principle: even subtle changes in substituent position (e.g., meta vs. para substitution) can significantly impact biological activity, warranting a thorough investigation of the entire substitution space around the piperidine ring.

CompoundWestern Moiety SubstitutionMenA IC50 (μM)Mtb GIC50 (μM)Analog 1 (Reference)Phenyl22 ± 4100 ± 0Analog 104-Bromophenyl12 ± 214 ± 0Analog 143-Bromophenyl12 ± 314 ± 0Table 1: Impact of Phenyl Ring Substitution on Inhibitory Potency of Piperidine Analogs. Data sourced from a study on MenA inhibitors. nih.gov

The cyclopropylphenyl group is a critical component, likely involved in key binding interactions. Modifications to this moiety can be divided into two categories: substitution on the phenyl ring and alterations to the cyclopropyl (B3062369) group.

Phenyl Ring Substitutions: In related N-benzylpiperidine structures, substitutions on the phenyl ring have been shown to be pivotal for affinity and selectivity. A study on N-benzyl piperidines as transporter ligands found that substituents at the ortho and meta positions of the N-benzyl ring significantly affected affinity for the dopamine and serotonin transporters. uky.edu This suggests that for 2-[(2-Cyclopropylphenyl)methyl]piperidine analogs, placing small electronic or lipophilic groups on the phenyl ring could probe interactions within a target's binding pocket.

Cyclopropyl Group Modifications: The cyclopropyl group itself serves to introduce conformational rigidity and can influence metabolic stability. Replacing it with other small alkyl groups (e.g., isopropyl) or removing it entirely would help elucidate its contribution to the activity profile. The strained three-membered ring has unique electronic properties, and its presence can lock the orientation of the phenyl ring relative to the piperidine core, which may be essential for optimal binding.

Modification StrategyRationalePotential ImpactPhenyl Ring Substitution (e.g., F, Cl, CH3)Probe for additional hydrophobic or electronic interactions in the binding pocket.Increased potency or selectivity.Cyclopropyl to Isopropyl/CyclobutylAssess the importance of the strained ring and conformational restriction.Altered binding affinity and metabolic stability.Positional Isomerism (e.g., 3- or 4-Cyclopropylphenyl)Determine the optimal geometry for target engagement.Significant change in biological activity.Table 2: Design Principles for Modifying the Cyclopropylphenyl Moiety.

In this compound, the linker is a single methylene (-CH2-) group connecting the piperidine and phenyl rings. This region is crucial for defining the spatial relationship between the two key structural motifs. SAR exploration has shown that the linker's length, rigidity, and composition play a pivotal role in determining binding affinity and selectivity. researchgate.net

For example, studies on other piperidine series have successfully varied the linker to enhance activity.

Length: A series of 3-phenoxypropyl piperidine analogues, which feature a three-carbon linker with an embedded oxygen atom, were identified as potent receptor agonists, demonstrating that extending the linker can be a fruitful strategy. nih.gov

Rigidity: In a series of tyrosinase inhibitors, replacing a flexible benzoyl linker with a more rigid cinnamoyl linker (which includes a double bond) was explored to understand its impact on activity. nih.gov

These examples underscore that modifying the methylene bridge—by extending it (e.g., to ethyl or propyl), rigidifying it (e.g., with a double bond), or introducing heteroatoms (e.g., oxygen or nitrogen)—is a critical design element for optimizing the orientation and interaction of the terminal groups with the target protein.

Methodologies for QSAR Model Development

QSAR modeling provides a quantitative framework to understand and predict the biological activity of compounds based on their physicochemical properties, which are represented by molecular descriptors. researchgate.net The development of a robust QSAR model involves two key stages: the careful selection of relevant molecular descriptors and the application of appropriate statistical methods to build and validate the predictive model.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For piperidine-based analogs, a wide range of descriptors can be calculated to capture the features relevant to their biological activity. nih.gov These descriptors are often categorized based on the type of information they represent. hufocw.org

Topological Descriptors: These 2D descriptors describe the atomic connectivity and branching of a molecule. Examples include molecular connectivity indices and atom counts. researchgate.nethufocw.org

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges and dipole moment, which are crucial for electrostatic or polar interactions. hufocw.org

Spatial (3D) Descriptors: These describe the 3D shape and size of the molecule. Examples include the area of the molecular shadow and other geometric parameters. nih.gov

Physicochemical Descriptors: These represent key drug-like properties. A common example is LogP, the logarithm of the partition coefficient between n-octanol and water, which quantifies hydrophobicity. hufocw.org

Autocorrelation Descriptors: These 2D and 3D descriptors consider the distribution of properties across the molecular structure, providing a more detailed picture of the molecule's topology and geometry. tandfonline.comnih.gov

In QSAR studies of piperidine derivatives, a combination of these descriptor types is often used to build a comprehensive model. nih.govtandfonline.com

Descriptor ClassExamplesInformation EncodedTopologicalAtom counts, molecular connectivity indicesMolecular size and branching hufocw.orgSpatial (3D)Molecular shadow areaMolecular shape and volume nih.govElectronicPartial negative surface area, heat of formationPropensity for polar interactions, stability nih.govPhysicochemicalLogPHydrophobicity and membrane permeability hufocw.orgTable 3: Common Molecular Descriptors Used in QSAR Studies of Piperidine Analogs.

Once a set of descriptors is calculated, a statistical method is used to generate a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). Multiple Linear Regression (MLR) is a widely used statistical technique for this purpose. researchgate.net

MLR aims to model the linear relationship between a dependent variable and one or more independent variables. The output is an equation of the form: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁...Dₙ are the molecular descriptors and c₁...cₙ are their regression coefficients, indicating the weight or importance of each descriptor.

The robustness and predictive ability of the developed MLR model are assessed using various statistical parameters:

r² (Coefficient of Determination): Indicates the proportion of the variance in the biological activity that is predictable from the descriptors. Values closer to 1.0 indicate a better fit. tandfonline.com

q² (Cross-validated r²): Measures the predictive ability of the model, typically calculated using a leave-one-out (LOO) cross-validation method. A high q² value (e.g., > 0.6) is indicative of a robust model.

RMSE (Root Mean Square Error): Measures the differences between values predicted by the model and the values actually observed. tandfonline.com

In various QSAR studies on piperidine derivatives, MLR models have shown good statistical significance, with r² values often exceeding 0.74 and q² values greater than 0.68, confirming the utility of this approach. tandfonline.comnih.gov

Correlation of Physicochemical Properties with Biological Activity (e.g., Hydrophobicity)

The biological activity of this compound analogs is significantly influenced by their physicochemical properties, with hydrophobicity playing a pivotal role. The lipophilic character of a molecule, often quantified by the logarithm of the partition coefficient (log P) or calculated log P (cLogP), governs its ability to cross biological membranes, interact with hydrophobic pockets of target receptors, and influences its metabolic stability.

As shown in the table below, substitutions on the piperidine nitrogen with various benzyl and other aromatic moieties result in a range of binding affinities (Ki) for α1a, α1b, and α1d adrenergic receptors. The data demonstrates that small changes to the substituent can lead to significant shifts in potency and selectivity. For example, the introduction of a 2-picolyl group (Compound 4d ) results in high affinity for both α1a and α1d receptors, whereas a bulkier 2-quinolylmethyl group (Compound 4j ) shows a notable decrease in affinity for the α1d subtype. This suggests that the size and hydrophobic nature of the substituent are critical for optimal interaction within the receptor's binding pocket.

CompoundR Group (Substitution on Piperidine Nitrogen)α1a Ki (nM)α1b Ki (nM)α1d Ki (nM)Selectivity (α1b/α1a)
4aBenzyl1.1154.52.0140.5
4b2-Fluorobenzyl0.9107.03.2118.9
4d2-Picolyl1.1128.42.0116.7
4f2-Pyrazinylmethyl2.2170.84.077.6
4j2-Quinolylmethyl2.5391.857.0156.7

The high selectivity ratios of Ki(α1b)/Ki(α1a) observed for these analogs indicate a clear differentiation between receptor subtypes. The hydrophobic cyclopropylphenyl moiety, common across these compounds, likely anchors the ligand in a lipophilic region of the receptor, while the varied substituents on the piperidine nitrogen explore different sub-pockets, fine-tuning potency and selectivity. Therefore, a quantitative structure-activity relationship (QSAR) model for this class of compounds would likely show a strong correlation between descriptors for hydrophobicity and shape and the observed biological activity.

Conformational Analysis in SAR Elucidation

The three-dimensional conformation of this compound is critical for its interaction with biological targets. Conformational analysis helps to understand the spatial arrangement of key functional groups and how this arrangement influences binding affinity and efficacy.

The piperidine ring typically adopts a low-energy chair conformation. For a 2-substituted piperidine such as the title compound, the substituent—in this case, the (2-cyclopropylphenyl)methyl group—can exist in either an axial or an equatorial position. Due to steric hindrance, bulky substituents generally favor the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring. Given the significant steric bulk of the (2-cyclopropylphenyl)methyl group, it is highly probable that it predominantly occupies the equatorial position in the most stable chair conformer.

The orientation of the cyclopropylphenyl moiety relative to the piperidine ring is another crucial conformational factor. Rotation around the single bonds connecting the piperidine ring to the methylene bridge and the methylene bridge to the phenyl ring allows the molecule to adopt various spatial arrangements. The presence of the cyclopropyl group at the ortho position of the phenyl ring can impose steric constraints, potentially restricting the rotation of the phenyl ring. This restriction may lock the molecule into a specific, biologically active conformation, which can enhance binding affinity by reducing the entropic penalty upon binding to a receptor.

Computational modeling and techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for elucidating the preferred conformation. By understanding the low-energy conformations and the energy barriers between them, researchers can better rationalize the observed SAR and design new analogs that are pre-organized for optimal receptor interaction. For example, if a specific torsional angle between the piperidine and phenyl rings is found to be crucial for activity, new analogs can be designed with features that favor this geometry.

Identification of Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound and its analogs, identifying the key pharmacophoric features is essential for designing new compounds with desired biological activity, particularly for targets like sigma receptors, for which many piperidine-based ligands show high affinity.

Based on established pharmacophore models for sigma-1 (σ1) receptor ligands, several key features can be identified in the structure of this compound. These models typically consist of a basic amine, which is positively charged at physiological pH, and two hydrophobic regions located at specific distances from the amine.

The essential pharmacophoric features for this scaffold can be summarized as follows:

Positive Ionizable (PI) Feature: The nitrogen atom of the piperidine ring serves as this feature. At physiological pH (7.4), this secondary amine is protonated, carrying a positive charge that allows it to form a crucial ionic interaction or a strong hydrogen bond with an acidic amino acid residue (e.g., Asp or Glu) in the receptor binding site.

Hydrophobic Feature 1 (HYD1): The cyclopropylphenyl moiety represents a major hydrophobic region. This group can engage in van der Waals and hydrophobic interactions with nonpolar residues within the receptor pocket. The ortho-cyclopropyl group adds to the bulk and specific shape of this hydrophobic feature, which can be critical for selectivity.

The spatial relationship between these features is critical. The distance and relative orientation between the positive ionizable center and the hydrophobic regions define the pharmacophoric pattern. For σ1 ligands, one hydrophobic site is typically located 2.5–3.9 Å from the basic amine, while a second, more distant hydrophobic region is often found at a distance of 6–10 Å. The (2-Cyclopropylphenyl)methyl group fits this model well, providing the necessary hydrophobic bulk at an appropriate distance from the piperidine nitrogen.

Pharmacophoric FeatureCorresponding Structural MoietyPutative Interaction with Receptor
Positive Ionizable (PI)Piperidine Nitrogen (protonated)Ionic interaction or hydrogen bonding with acidic residues (e.g., Asp, Glu)
Hydrophobic Feature 1 (HYD1)2-Cyclopropylphenyl groupHydrophobic and van der Waals interactions with nonpolar residues
Hydrophobic Feature 2 (HYD2)Aliphatic scaffold of the piperidine ringHydrophobic interactions with adjacent nonpolar residues

By using this pharmacophore model, virtual screening of compound libraries can be performed to identify novel molecules with a high probability of binding to the same target. Furthermore, it guides the design of new analogs of this compound where these key features are maintained or optimized to improve potency and selectivity.

Conclusions and Future Research Directions

Summary of Current Research on 2-[(2-Cyclopropylphenyl)methyl]piperidine and Related Derivatives

Research into this compound and its related derivatives has primarily focused on their potential as selective antagonists for adrenergic receptors (ARs). A significant body of work has centered on (2-cyclopropoxyphenyl)piperidine derivatives, which have demonstrated high affinity and selectivity for α1a- and α1d-adrenergic receptors over their α1b counterparts and dopamine D2 receptors. nih.gov This selectivity is a key attribute, as α1a- and α1d-AR selective antagonists are being pursued for more effective treatments for conditions like benign prostatic hyperplasia (BPH) with potentially fewer side effects than existing therapies. nih.gov

Key findings from in vitro studies have shown that these compounds can exhibit potent binding affinities. For instance, certain derivatives display Kᵢ values for α1a-AR and α1d-AR in the low nanomolar range, while maintaining significantly higher Kᵢ values for α1b-AR and D2 receptors, indicating a favorable selectivity profile. nih.gov The development of facile and efficient synthetic routes, such as those involving aryl vinyl ether formation and subsequent cyclopropanation, has been crucial in accessing key intermediates like N-Boc-4-(2-cyclopropoxyphenyl)piperidine for further derivatization. nih.gov

The piperidine (B6355638) moiety is a cornerstone in drug design, featuring in over twenty classes of pharmaceuticals, including treatments for cancer and Alzheimer's disease. mdpi.comencyclopedia.pub The research on cyclopropylphenyl-piperidine derivatives adds to this vast field, with a specific focus on modulating adrenergic receptor activity.

Compound ClassPrimary Biological TargetKey Research FindingsReference
(2-Cyclopropoxyphenyl)piperidine derivativesα1a- and α1d-Adrenergic ReceptorsHigh affinity and selectivity over α1b-AR and D2 receptors. Kᵢ values for α1a-AR range from 0.91 nM to 79.0 nM. nih.gov
General Piperidine DerivativesVarious (e.g., CNS receptors, enzymes)Present in numerous pharmaceuticals for conditions like cancer, Alzheimer's, and neuropathic pain. mdpi.comencyclopedia.pub
Table 1: Summary of Research on Piperidine Derivatives

Unexplored Synthetic Routes and Structural Modifications for Enhanced Properties

While efficient syntheses for some cyclopropylphenyl-piperidine derivatives exist, there remains a vast landscape of unexplored synthetic strategies that could offer improved efficiency, stereoselectivity, and access to novel analogues. nih.gov Modern organic chemistry provides a rich toolbox for piperidine synthesis that has not been exhaustively applied to this specific compound class. nih.govmdpi.com

Unexplored Synthetic Routes:

Multicomponent Reactions (MCRs): Although less common than multi-step methods for piperidine synthesis, MCRs offer a powerful, atom-economical approach to rapidly build molecular complexity. nih.gov Exploring novel MCRs could lead to the discovery of new derivatives of this compound.

Metal-Catalyzed Cyclization: Gold- and palladium-catalyzed reactions have been successfully used for the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov These enantioselective methods could be adapted to construct the piperidine ring with high stereocontrol.

Hydrogenation of Pyridine Precursors: The chemoselective hydrogenation of functionalized pyridines is a well-established method for producing piperidines and has been used in the synthesis of drugs like Donepezil. nih.govmdpi.com This strategy could be employed for the large-scale synthesis of this compound precursors.

Potential Structural Modifications:

Structural modifications of the this compound scaffold could lead to enhanced biological properties. Structure-activity relationship (SAR) studies on other piperidine-containing compounds have shown that even minor structural changes can significantly impact activity. researchgate.netnih.govnih.gov

Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring can influence potency and selectivity. For example, in other classes of piperidines, substitution at the 3-position with groups larger than a methyl has been shown to reduce analgesic potency due to steric factors. researchgate.net Systematic exploration of substituents on the piperidine ring of the title compound is warranted.

Modification of the Cyclopropylphenyl Moiety: Altering the substitution pattern on the phenyl ring or modifying the cyclopropyl (B3062369) group could fine-tune receptor binding affinity and pharmacokinetic properties.

Introduction of Additional Heterocycles: Incorporating other heterocyclic systems, a common strategy in drug design, could lead to novel compounds with unique biological profiles. nih.gov

Synthetic StrategyPotential AdvantagesApplicability to this compound
Multicomponent ReactionsHigh efficiency, atom economy, rapid access to diverse structures. nih.govCould enable the discovery of novel derivatives with varied substitution patterns.
Enantioselective Metal-Catalyzed CyclizationHigh stereocontrol in forming the piperidine ring. nih.govUseful for synthesizing specific stereoisomers to probe biological activity.
Hydrogenation of PyridinesScalable and efficient for producing the core piperidine structure. nih.govmdpi.comApplicable for the large-scale synthesis of the parent compound or key intermediates.
Table 2: Potential Synthetic Strategies for Future Exploration

Advanced Computational Modeling for Enhanced Prediction of Biological Activity

The integration of computational methods in the early stages of drug discovery can significantly accelerate the identification of promising compounds and guide synthetic efforts. clinmedkaz.orgnih.govresearchgate.net For this compound and its derivatives, various in silico techniques can be employed to predict biological activity and elucidate mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of piperidine derivatives with their biological activities. nih.gov By establishing these relationships, the activity of newly designed compounds can be predicted prior to synthesis.

Target Prediction and Molecular Docking: Web-based tools like SwissTargetPrediction can identify potential protein targets for new piperidine derivatives. clinmedkaz.orgclinmedkaz.org Subsequent molecular docking studies can then be used to model the binding interactions of these compounds with their predicted targets, providing insights into the structural basis of their activity. researchgate.net

Prediction of Activity Spectra for Substances (PASS): The PASS online tool can predict a wide range of pharmacological effects and biological activities for a given chemical structure based on its similarity to known bioactive compounds. clinmedkaz.org This can help in identifying potential new therapeutic applications for the piperidine-cyclopropylphenyl scaffold.

Thermodynamic Property Prediction: Advanced computational methods can now predict thermodynamic parameters, such as changes in heat capacity upon ligand binding, which can help discriminate between effective inhibitors and mere binders. mdpi.com

These computational approaches can help prioritize the synthesis of compounds with the highest probability of desired biological activity, thereby saving time and resources. clinmedkaz.orgnih.gov

Novel Biological Targets and Therapeutic Areas for Piperidine-Cyclopropylphenyl Compounds

While current research has focused on adrenergic receptors, the versatile piperidine scaffold is known to interact with a wide array of biological targets, suggesting that this compound derivatives could have applications in other therapeutic areas. encyclopedia.pub

Potential Novel Targets and Therapeutic Areas:

Cancer: Piperidine derivatives have been investigated as anticancer agents, targeting various mechanisms such as IκB kinase (IKKb) inhibition. encyclopedia.pub The antiproliferative activity of novel piperine-carboximidamide hybrids has also been explored. nih.gov

Alzheimer's Disease: The piperidine moiety is a key component of drugs for Alzheimer's disease. encyclopedia.pub Some derivatives act as dual inhibitors of cholinesterases and beta-secretase, while also exhibiting antioxidant effects. encyclopedia.pub

Infectious Diseases: Piperidine-containing compounds have shown promise as biocides, with activity against viruses (e.g., H1N1 influenza, SARS-CoV-2), bacteria, and parasites. encyclopedia.pub

HIV/AIDS: Novel piperidine-4-carboxamide derivatives have been designed as potent CCR5 inhibitors, a key target for preventing HIV-1 entry into host cells. nih.gov

Agrochemicals: Piperidine-containing compounds are also being explored for their potential in agriculture as fungicides, insecticides, and plant growth regulators. ccspublishing.org.cn

The unique combination of the piperidine ring and the cyclopropylphenyl group may confer novel activities at these and other biological targets, opening up new avenues for therapeutic development.

Opportunities for Green Chemistry and Sustainable Synthesis in This Compound Class

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve process efficiency. mdpi.com There are significant opportunities to apply these principles to the synthesis of this compound and its derivatives.

Use of Greener Solvents: Replacing hazardous solvents like DMF and NMP with more sustainable alternatives such as 2-methyltetrahydrofuran (derived from biomass) or cyclopentyl methyl ether can significantly reduce the environmental footprint of the synthesis. unife.it

Catalyst-Free and Water-Mediated Reactions: The development of synthetic methods that proceed under catalyst-free conditions or in water as a solvent represents a major goal of green chemistry. ajchem-a.com Water-mediated intramolecular cyclization has been used to synthesize piperidinols. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are inherently more atom-economical than multi-step syntheses. nih.gov

Energy Efficiency: Employing methods that proceed at ambient temperature and pressure, or using energy sources like ultrasound irradiation, can reduce the energy consumption of the synthesis. ajchem-a.com

Renewable Feedstocks: Investigating the synthesis of piperidine derivatives from biomass-derived starting materials, such as the conversion of furfural to piperidine, offers a long-term strategy for sustainable production. nih.gov

By embracing these green chemistry approaches, the synthesis of this important class of compounds can be made more environmentally friendly and economically viable. mdpi.comnih.gov

Q & A

Q. What are the recommended synthetic routes for 2-[(2-Cyclopropylphenyl)methyl]piperidine, and how can reaction conditions be optimized for higher yields?

The synthesis of piperidine derivatives typically involves multi-step reactions, including alkylation, cyclization, or substitution. For analogs like this compound, a common approach is the alkylation of piperidine with a cyclopropylphenylmethyl halide under basic conditions. Evidence suggests using dichloromethane as a solvent and sodium hydroxide to deprotonate intermediates, achieving yields up to 75% . Optimization may involve:

  • Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.
  • Purification : Column chromatography or recrystallization to isolate the compound (purity >99% as reported for similar derivatives) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd) for coupling reactions could enhance efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR to confirm the piperidine ring structure and cyclopropylphenyl substitution pattern. For example, the cyclopropyl group shows distinct splitting patterns in the 1H NMR spectrum .
  • HPLC-MS : To verify molecular weight (e.g., observed [M+H]+ ion) and purity (>95% as per standards in ).
  • FT-IR : Detection of C-N stretching (1100–1250 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

Safety measures from analogous piperidine compounds include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H313 hazard code) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (P285 precaution) .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (P501 guidelines) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

  • Temperature : Store at –20°C in airtight containers to prevent degradation (as recommended for similar compounds in ).
  • Light sensitivity : Use amber vials if the compound contains photo-labile groups (e.g., nitro or sulfonyl moieties) .
  • Compatibility testing : Avoid contact with strong oxidizers or acids, which may induce hazardous reactions (e.g., decomposition or gas release) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved for this compound?

Conflicting results may arise from differences in assay conditions or impurity profiles. Methodological strategies include:

  • Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Batch comparison : Analyze purity via HPLC and exclude batches with impurities >1% (as in ).
  • Target specificity assays : Use siRNA or knockout models to confirm on-target effects .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

  • Molecular docking : To predict binding affinity to targets like GPCRs or enzymes (e.g., using AutoDock Vina) .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition. For example, cyclopropyl groups may enhance metabolic stability .
  • MD simulations : Assess membrane permeability based on molecular dynamics in lipid bilayers .

Q. How can structural analogs of this compound be designed to improve solubility without compromising activity?

Modification strategies include:

  • Polar substituents : Introduce hydroxyl or ether groups (e.g., as in ’s 4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride, which enhances aqueous solubility).
  • Salt formation : Prepare hydrochloride salts to improve crystallinity and bioavailability .
  • Prodrug design : Ester or amide prodrugs for controlled release .

Q. What experimental frameworks are recommended for investigating off-target effects in vivo?

  • Toxicogenomics : RNA sequencing to identify dysregulated pathways in model organisms .
  • Histopathology : Tissue staining (e.g., liver, kidney) post-administration to detect organ-specific toxicity .
  • Receptor profiling : Screen against panels like CEREP to identify unintended interactions .

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